molecular formula C10H14N2O2S B13666950 Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B13666950
M. Wt: 226.30 g/mol
InChI Key: HRWGBAFGDDPMPA-UHFFFAOYSA-N
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Description

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with a methylpyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 4-Methyl-2-(1-methylpyrrolidin-2-yl)thiazole-5-carboxylate

Comparison: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Biological Activity

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate (CAS No. 7113-02-2) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S and a molecular weight of 226.29 g/mol. Its structural features include a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 μg/ml
Compound BEscherichia coli62.5 μg/ml
Compound CCandida albicans250 μg/ml

These results suggest that this compound may share similar antimicrobial properties due to its structural characteristics .

Antitumor Activity

Thiazole derivatives have been explored for their antitumor potential. Research indicates that modifications at the C-6 position of the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, the introduction of electron-withdrawing groups has been correlated with increased selectivity and potency against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Thiazole Ring : Essential for interaction with biological targets.
  • Pyrrolidine Moiety : Contributes to lipophilicity and cellular permeability.
  • Carboxylate Group : May enhance solubility and bioavailability.

Modifications in these regions can lead to variations in biological efficacy, emphasizing the importance of SAR studies in drug design .

Study on Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Antitumor Screening

In another investigation focusing on antitumor activities, this compound was tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cells, contributing to its potential therapeutic applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3

InChI Key

HRWGBAFGDDPMPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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